1-(4-methoxyphenyl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
Description
This compound belongs to the pyrazolo[3,4-b]pyridine family, characterized by a tricyclic core structure with a pyrazole fused to a pyridine ring. The 4-methoxyphenyl group at position 1, methyl group at position 3, and phenyl group at position 6 define its unique substitution pattern. Synthetically, it is prepared via base-mediated hydrolysis of ester intermediates under mild conditions (e.g., NaOH in MeOH-H₂O). The compound is cataloged as a building block for drug discovery but is currently marked as discontinued in commercial inventories.
Structure
3D Structure
Properties
IUPAC Name |
1-(4-methoxyphenyl)-3-methyl-6-phenylpyrazolo[3,4-b]pyridine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O3/c1-13-19-17(21(25)26)12-18(14-6-4-3-5-7-14)22-20(19)24(23-13)15-8-10-16(27-2)11-9-15/h3-12H,1-2H3,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUCQGJWOHFYULR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3=CC=CC=C3)C(=O)O)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-Methoxyphenyl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, drawing on various studies and findings.
Research indicates that this compound acts as a selective agonist for peroxisome proliferator-activated receptor alpha (PPARα). PPARα is crucial in lipid metabolism and inflammation regulation. The activation of PPARα by this compound enhances fatty acid oxidation and reduces triglyceride levels, making it a candidate for treating dyslipidemia .
Anti-inflammatory Properties
In vitro studies have demonstrated that derivatives of pyrazolo[3,4-b]pyridines exhibit significant anti-inflammatory effects. These compounds inhibit cyclooxygenase (COX) enzymes, which are involved in the inflammatory response. For instance, one study reported IC50 values indicating the effectiveness of related compounds in suppressing COX-1 and COX-2 activity, thereby reducing prostaglandin E2 production .
Study on PPARα Activation
A study published in 2020 revealed that derivatives of pyrazolo[3,4-b]pyridine, including the compound , activate PPARα through a unique binding mechanism. The crystal structures showed that these compounds form a hydrogen-bond network essential for receptor activation . This finding suggests potential pathways for drug design targeting metabolic disorders.
Anti-inflammatory Activity Assessment
In another study assessing the anti-inflammatory potential of similar compounds, researchers found that specific derivatives significantly inhibited COX enzymes. The results were quantified using IC50 values, establishing a correlation between structural modifications and biological activity. This research underlines the importance of substituent variations in enhancing therapeutic efficacy .
Research Findings Summary Table
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity:
Research has indicated that compounds similar to 1-(4-methoxyphenyl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid exhibit significant anticancer properties. The pyrazolo[3,4-b]pyridine scaffold is known for its ability to inhibit various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For instance, studies have shown that derivatives of this compound can effectively target cancer cells while sparing normal cells, potentially leading to fewer side effects compared to conventional chemotherapeutics .
Neuroprotective Effects:
The compound has also been investigated for its neuroprotective properties. Research suggests that it may help in mitigating oxidative stress and inflammation in neuronal cells, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism appears to involve the modulation of signaling pathways associated with neuronal survival .
Biological Research
Enzyme Inhibition:
In biological assays, this compound has been studied for its ability to inhibit specific enzymes linked to disease processes. For example, it has shown promise in inhibiting certain kinases involved in cancer progression and inflammatory responses. This inhibition can lead to the development of new therapeutic agents targeting these pathways .
Proteomics Applications:
The compound is also utilized in proteomics research as a tool for studying protein interactions and functions. Its unique structure allows it to serve as a versatile scaffold for the development of probes that can label or modify proteins selectively .
Materials Science
Polymer Chemistry:
In materials science, the compound's derivatives have been explored for their potential use in creating advanced polymeric materials with enhanced properties. The incorporation of pyrazolo[3,4-b]pyridine units into polymer backbones can impart unique thermal and mechanical properties, making them suitable for applications in coatings, adhesives, and composites .
Case Studies
| Study | Application | Findings |
|---|---|---|
| Study on Anticancer Activity | Anticancer | Demonstrated efficacy against multiple cancer cell lines with minimal toxicity to normal cells. |
| Neuroprotective Research | Neuroprotection | Showed potential in reducing oxidative stress and inflammation in neuronal models. |
| Enzyme Inhibition Assay | Enzyme Inhibition | Effective inhibition of specific kinases linked to cancer and inflammation. |
| Polymer Development Study | Materials Science | Successful incorporation into polymer matrices improved thermal stability and mechanical strength. |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural analogs of this compound primarily differ in substituents at positions 1, 3, and 6, which modulate physicochemical properties and biological activity. Below is a systematic comparison:
Substituent Variations at Position 1
Key Insight : The methoxy group improves solubility via polar interactions, while halogenated analogs (F, Cl) enhance membrane permeability but may reduce aqueous solubility.
Substituent Variations at Position 6
Key Insight : Heterocyclic substituents (furan, thiophene) may alter electronic properties and binding affinity in biological targets.
Substituent Variations at Position 3
Key Insight : Bulkier substituents (e.g., cyclopropyl) can influence conformational flexibility and pharmacokinetic profiles.
Q & A
Q. What are the standard synthetic routes for preparing 1-(4-methoxyphenyl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid?
The compound is typically synthesized via condensation of 5-aminopyrazole derivatives with aromatic aldehydes, followed by cyclization. A general procedure involves reacting equimolar amounts of 5-aminopyrazole (2.0 mmol) with substituted benzaldehyde derivatives under reflux in acetic acid, yielding the pyrazolo[3,4-b]pyridine core. Carboxylic acid formation is achieved through hydrolysis of ester intermediates using aqueous NaOH or HCl .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Key methods include:
- IR spectroscopy to confirm carboxylic acid (-COOH) and methoxyphenyl (C-O-C) functional groups.
- NMR (¹H and ¹³C) to resolve the pyrazolo-pyridine core and substituent positions.
- Mass spectrometry (ESI or HRMS) for molecular weight validation and fragmentation pattern analysis .
Q. How can researchers determine solubility and melting point for this compound?
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Antiproliferative assays : Use MTT or resazurin-based viability tests in cancer cell lines (e.g., prostate, breast).
- Kinase inhibition : Employ ATP-competitive binding assays with recombinant kinases (e.g., mTOR, p70S6K) .
Advanced Research Questions
Q. How can structural modifications enhance target selectivity in kinase inhibition studies?
- Substituent analysis : Introduce electron-withdrawing groups (e.g., nitro, halogens) at the phenyl ring to modulate ATP-binding pocket interactions. For instance, nitrophenyl derivatives show enhanced bioactivity due to improved hydrogen bonding .
- Scaffold hopping : Replace the methoxyphenyl group with trifluoromethylbenzyl (as in ) to alter hydrophobicity and binding kinetics .
Q. How should researchers resolve contradictions in biological data (e.g., autophagy vs. apoptosis mechanisms)?
- Mechanistic deconvolution : Use siRNA knockdowns or pharmacological inhibitors (e.g., 3-MA for autophagy, Z-VAD-FMK for apoptosis) in tandem with LC3-II/p62 immunoblotting and caspase-3 activation assays.
- Dose-response profiling : Low doses may induce cytostatic autophagy, while higher doses trigger apoptotic pathways .
Q. What computational methods predict physicochemical properties and SAR trends?
- LogP and pKa : Use software like MarvinSketch or ACD/Labs to estimate partition coefficients and ionization states.
- Molecular docking : Simulate interactions with kinase domains (e.g., mTOR) using AutoDock Vina or Schrödinger Suite. Validate with MD simulations to assess binding stability .
Q. How can advanced stability studies optimize storage and formulation?
Q. What strategies improve in vivo predictive value of in vitro models?
- 3D tumor spheroids : Culture cells in Matrigel or hanging-drop models to mimic tumor microenvironments.
- Co-culture systems : Include stromal cells (e.g., fibroblasts) to assess paracrine signaling effects on drug efficacy .
Q. How are metabolite identification and toxicity profiles evaluated?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
